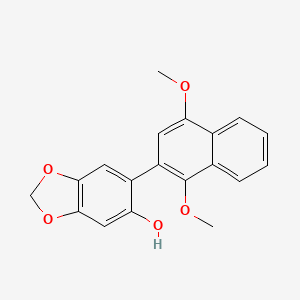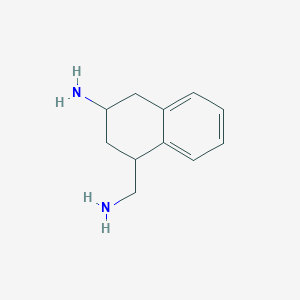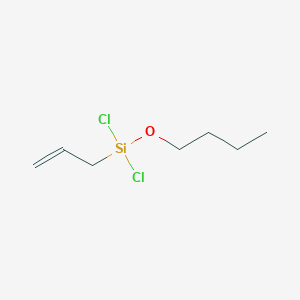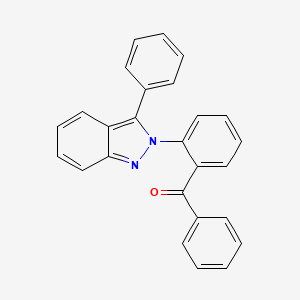![molecular formula C7H12N2OSi B14262173 2-[(Trimethylsilyl)oxy]pyrazine CAS No. 138962-97-7](/img/structure/B14262173.png)
2-[(Trimethylsilyl)oxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]pyrazine is an organic compound that features a pyrazine ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trimethylsilyl)oxy]pyrazine typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Pyrazine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[(Trimethylsilyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles can be employed.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]pyrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrazine derivatives.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active pyrazine compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]pyrazine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Specific pathways and targets would depend on the context of its application, such as antimicrobial or anticancer mechanisms.
Comparison with Similar Compounds
2-[(Trimethylsilyl)oxy]pyridine: Similar structure but with a pyridine ring.
2-[(Trimethylsilyl)oxy]benzene: Similar structure but with a benzene ring.
Uniqueness: 2-[(Trimethylsilyl)oxy]pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine or benzene derivatives
Properties
CAS No. |
138962-97-7 |
|---|---|
Molecular Formula |
C7H12N2OSi |
Molecular Weight |
168.27 g/mol |
IUPAC Name |
trimethyl(pyrazin-2-yloxy)silane |
InChI |
InChI=1S/C7H12N2OSi/c1-11(2,3)10-7-6-8-4-5-9-7/h4-6H,1-3H3 |
InChI Key |
AYRVOEMESAZXHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)

![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)

![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)




